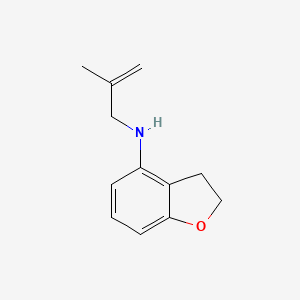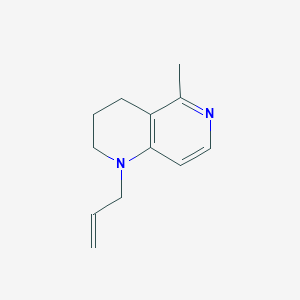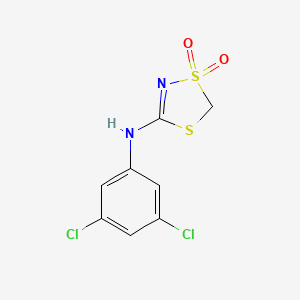
3-(3,5-Dichloroanilino)-1lambda~6~,4,2-dithiazole-1,1(5H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5-Dichloroanilino)-1lambda~6~,4,2-dithiazole-1,1(5H)-dione is a chemical compound that features a unique structure combining an aniline derivative with a dithiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dichloroanilino)-1lambda~6~,4,2-dithiazole-1,1(5H)-dione typically involves the reaction of 3,5-dichloroaniline with a dithiazole precursor under controlled conditions. One common method includes the chlorination of 4-chloro-2-nitrotoluene, followed by oxidation and hydrogenation to yield 4,6-dichloro amino benzoic acid. This intermediate is then decarboxylated to produce 3,5-dichloroaniline, which reacts with the dithiazole precursor to form the final product .
Industrial Production Methods
Industrial production of 3,5-dichloroaniline, a key precursor, involves the use of catalysts to enhance reaction selectivity and yield. The process includes chlorination, rectification, and separation steps to obtain high-purity 3,5-dichloroaniline . This compound is then used in further reactions to synthesize this compound.
化学反応の分析
Types of Reactions
3-(3,5-Dichloroanilino)-1lambda~6~,4,2-dithiazole-1,1(5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary, typically involving controlled temperatures and pH levels to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted products.
科学的研究の応用
3-(3,5-Dichloroanilino)-1lambda~6~,4,2-dithiazole-1,1(5H)-dione has several scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-(3,5-Dichloroanilino)-1lambda~6~,4,2-dithiazole-1,1(5H)-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
Similar compounds include other dichloroaniline derivatives, such as:
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
Uniqueness
3-(3,5-Dichloroanilino)-1lambda~6~,4,2-dithiazole-1,1(5H)-dione is unique due to its dithiazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
61343-70-2 |
|---|---|
分子式 |
C8H6Cl2N2O2S2 |
分子量 |
297.2 g/mol |
IUPAC名 |
N-(3,5-dichlorophenyl)-1,1-dioxo-1,4,2-dithiazol-3-amine |
InChI |
InChI=1S/C8H6Cl2N2O2S2/c9-5-1-6(10)3-7(2-5)11-8-12-16(13,14)4-15-8/h1-3H,4H2,(H,11,12) |
InChIキー |
RMNCPISHWQKOMR-UHFFFAOYSA-N |
正規SMILES |
C1SC(=NS1(=O)=O)NC2=CC(=CC(=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S,5R)-3,5-Dimethyl-6-oxa-1-azabicyclo[3.1.0]hexane](/img/structure/B14586301.png)
![1H-Indole, 1-[(4,4-dimethyl-2-oxocyclopentyl)carbonyl]-5-methoxy-](/img/structure/B14586304.png)
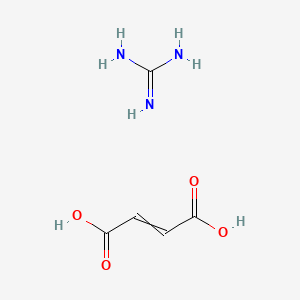
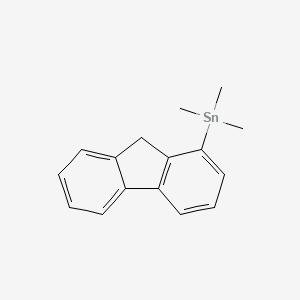
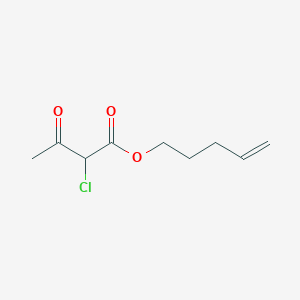
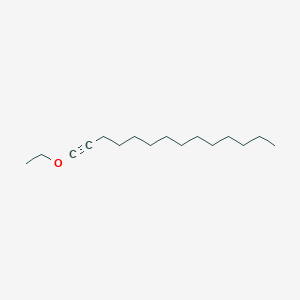
![4-[3-([1,1'-Biphenyl]-4-yl)but-2-en-1-yl]morpholine](/img/structure/B14586330.png)
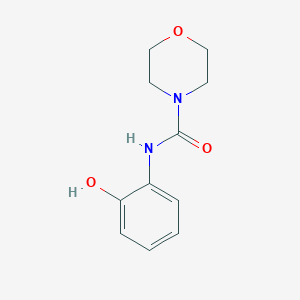

![{[(4,6-Dichloro-1,3,5-triazin-2-yl)methyl]carbamoyl}sulfamic acid](/img/structure/B14586345.png)
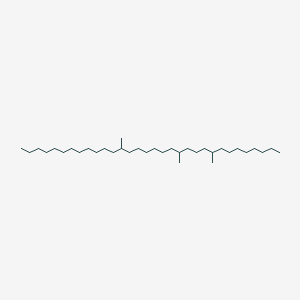
![Methanone, [3-methyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazol-4-yl]phenyl-](/img/structure/B14586354.png)
